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molecular formula C13H13F3N2S B8281154 2-(Cyclohexylthio)-6-(trifluoromethyl)nicotinonitrile

2-(Cyclohexylthio)-6-(trifluoromethyl)nicotinonitrile

Cat. No. B8281154
M. Wt: 286.32 g/mol
InChI Key: FNPLCOSHDUPMLZ-UHFFFAOYSA-N
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Patent
US08735426B2

Procedure details

1,3 Equivalents of NaH (4.9 g, 0.124 mol) were dissolved in 50 mL of DMF under a blanket of nitrogen. Following the addition of 1.2 equivalents of cyclohexanethiol (14.2 mL, 0.116 mol), the mixture was stirred at room temperature over a period of 1.5 h. The resulting suspension was cooled to 10° C. and added dropwise to 1 equivalent of 2-chloro-6-(trifluoromethyl)nicotinonitrile (20 g, 0.096 mol) in 50 mL of DMF and stirred over a period of 2 h at room temperature. The reaction mixture was diluted with sat. aq. NH4Cl solution and with 1 L of water and extracted with EA (3×200 mL). The combined organic phases were washed with sat. aq. NaCl solution, dried over MgSO4 and concentrated in vacuo. Column chromatographic purification (silica gel 100-200 mesh, eluent: 2% EA in hexane) produced 26 g (93.8%) of product.
Name
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Yield
93.8%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH:3]1([SH:9])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1.Cl[C:11]1[N:18]=[C:17]([C:19]([F:22])([F:21])[F:20])[CH:16]=[CH:15][C:12]=1[C:13]#[N:14]>CN(C=O)C.[NH4+].[Cl-].O>[CH:3]1([S:9][C:11]2[N:18]=[C:17]([C:19]([F:22])([F:20])[F:21])[CH:16]=[CH:15][C:12]=2[C:13]#[N:14])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
14.2 mL
Type
reactant
Smiles
C1(CCCCC1)S
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=C(C#N)C=CC(=N1)C(F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[NH4+].[Cl-]
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature over a period of 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled to 10° C.
STIRRING
Type
STIRRING
Details
stirred over a period of 2 h at room temperature
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EA (3×200 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with sat. aq. NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Column chromatographic purification (silica gel 100-200 mesh, eluent: 2% EA in hexane)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1(CCCCC1)SC1=C(C#N)C=CC(=N1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: PERCENTYIELD 93.8%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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